6-Ethoxy-2-propyl-4-quinolinol

Description

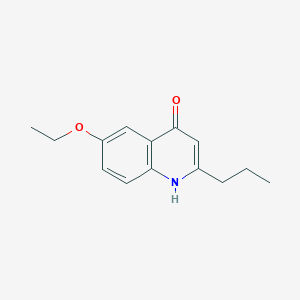

Structure

3D Structure

Properties

CAS No. |

1070879-92-3 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

6-ethoxy-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C14H17NO2/c1-3-5-10-8-14(16)12-9-11(17-4-2)6-7-13(12)15-10/h6-9H,3-5H2,1-2H3,(H,15,16) |

InChI Key |

UYJKXKJQZDESSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 6-Ethoxy-2-propyl-4-quinolinol

Executive Summary & Chemical Identity[1][2][3]

6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) is a heterocyclic building block belonging to the 4-quinolinol/4-quinolone class.[1] Structurally, it is characterized by a quinoline core substituted with a propyl group at the C2 position and an ethoxy group at the C6 position.[1]

This compound is of significant interest in medicinal chemistry as a pharmacophore scaffold for anticoccidial agents (similar to Decoquinate) and antimalarial drugs (Endochin analogs). Its utility lies in its ability to inhibit electron transport in parasitic mitochondria (cytochrome bc1 complex inhibition), a mechanism heavily dependent on the lipophilicity provided by the C2-propyl and C6-ethoxy substituents.[1]

Chemical Specifications

| Property | Specification |

| IUPAC Name | 6-ethoxy-2-propylquinolin-4-ol |

| CAS Number | 1070879-92-3 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | >240 °C (Predicted based on C2-Methyl analog [1]) |

| Solubility | DMSO (Soluble), Methanol (Slight), Water (Insoluble) |

| pKa (Predicted) | ~11.0 (OH), ~2.5 (Quinoline N) |

Structural Dynamics: The Tautomerism Criticality

For researchers working with 6-ethoxy-2-propyl-4-quinolinol, understanding its tautomeric equilibrium is non-negotiable.[1] While the name implies an alcohol (enol) structure, in the solid state and in polar solvents, the compound exists predominantly as the 4(1H)-quinolone (keto form).[1]

This tautomerism dictates solubility and binding affinity.[1] The "hydroxy" form is aromatic in both rings, but the "quinolone" form breaks the aromaticity of the nitrogen-containing ring to form a stable vinylogous amide.[1]

Tautomeric Equilibrium Diagram

Figure 1: The tautomeric shift from the enol form (left) to the thermodynamically stable keto form (right). In biological assays, the keto oxygen is often the hydrogen bond acceptor.[1]

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 6-ethoxy-2-propyl-4-quinolinol is the Conrad-Limpach Cyclization .[1] This method is preferred over the Knorr synthesis for 4-hydroxyquinolines because it avoids the formation of the 2-hydroxy isomer.[1]

Mechanistic Pathway[1][5]

-

Condensation: Reaction of 4-ethoxyaniline (p-phenetidine) with ethyl butyrylacetate.[1]

-

Schiff Base Formation: Formation of the

-aminoacrylate intermediate.[1] -

Thermal Cyclization: High-temperature ring closure to form the quinolone core.[1]

Step-by-Step Protocol

Reagents:

-

4-Ethoxyaniline (1.0 eq)[1]

-

Ethyl butyrylacetate (1.1 eq)

-

Acetic acid (Catalytic)

-

Diphenyl ether or Dowtherm A (Solvent for cyclization)

-

Ethanol (Solvent for condensation)[2]

Procedure:

-

Schiff Base Formation:

-

Thermal Cyclization (Critical Step):

-

Heat Dowtherm A to 250°C (rolling boil).

-

Slowly add the crude oil dropwise to the boiling solvent.[1] Caution: Rapid addition causes foaming.[1]

-

The high temperature is required to overcome the activation energy for aromatic nucleophilic substitution.[1]

-

Maintain temperature for 20–30 minutes until ethanol evolution ceases.

-

-

Isolation:

Synthesis Workflow Diagram

Figure 2: The Conrad-Limpach synthesis pathway.[1][2][3] The high-temperature cyclization step is the rate-determining bottleneck.[1]

Physicochemical & Analytical Profiling

Solubility & Stability[1][2]

-

Water: Practically insoluble.[1] Attempting to dissolve this in aqueous buffers (pH 7) for bioassays without a co-solvent will result in precipitation.

-

DMSO: Soluble (>10 mg/mL). Recommended stock solution solvent.[1]

-

Stability: Stable to oxidation under ambient conditions.[1] The ethoxy ether linkage is stable, but the propyl chain may be susceptible to metabolic oxidation (hydroxylation) in in vivo studies.[1]

Analytical Expectations (Validation)

To validate the identity of the synthesized compound, compare against these expected spectral signatures:

| Technique | Expected Signature | Mechanistic Reason |

| 1H NMR (DMSO-d6) | N-H proton (indicates Quinolone tautomer).[1] | |

| 1H NMR | C3-H proton.[1] Characteristic of the quinolone ring system. | |

| 1H NMR | Ethoxy -OCH₂- protons.[1] | |

| 1H NMR | Propyl | |

| Mass Spec (ESI+) | [M+H]+ = 232.3 | Protonated molecular ion.[1] |

Biological Context & Applications[1][7][8][9]

Pharmacophore Relevance

6-Ethoxy-2-propyl-4-quinolinol serves as a truncated analog of Decoquinate (which possesses a longer decyl chain at C6 and an ester at C3).[1]

-

Coccidiosis Control: The 4-hydroxyquinoline scaffold is the primary pharmacophore for inhibiting the mitochondrial respiration of Eimeria species (poultry parasites).[1] The 6-ethoxy group is critical for binding affinity within the Qo site of the cytochrome bc1 complex.[1]

-

Antimalarial Research: Similar 2-alkyl-4-quinolinols (like Endochin) have shown efficacy against Plasmodium falciparum.[1] The propyl chain at C2 provides necessary lipophilicity to cross parasitic membranes, though longer chains (heptyl) are often more potent.

Experimental Usage Note

When testing this compound in cellular assays:

-

Dissolve in 100% DMSO.

-

Dilute into media ensuring final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

-

Control: Use Decoquinate as a positive control for mitochondrial inhibition assays.[1]

References

-

National Institutes of Health (NIH). (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. PubMed.[1] Retrieved February 6, 2026, from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis.[1][2][3] Retrieved February 6, 2026, from [Link][1]

-

CalPacLab. (n.d.). 6-Ethoxy-2-propyl-4-quinolinol Product Listing. Retrieved February 6, 2026, from [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Ethoxy-2-propyl-4-quinolinol

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. A significant proportion of these hurdles are directly linked to the fundamental physicochemical properties of the candidate molecule. Characteristics such as solubility, lipophilicity, and ionization state are not merely academic data points; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A comprehensive understanding of these parameters is therefore not just beneficial, but essential for rational drug design and lead optimization.[2] This guide provides an in-depth examination of the physicochemical characteristics of 6-Ethoxy-2-propyl-4-quinolinol, a quinolinol derivative of interest, from the perspective of a senior application scientist. We will delve into the theoretical underpinnings and provide robust, field-proven experimental protocols for the precise determination of its key properties.

Molecular Overview of 6-Ethoxy-2-propyl-4-quinolinol

6-Ethoxy-2-propyl-4-quinolinol is a heterocyclic compound belonging to the quinolinol class. The quinoline core is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitutions of an ethoxy group at the 6-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position confer distinct electronic and steric properties that influence its interactions with biological targets and its overall physicochemical behavior.

Table 1: Core Identifiers for 6-Ethoxy-2-propyl-4-quinolinol

| Identifier | Value | Source |

| CAS Number | 1070879-92-3 | - |

| Molecular Formula | C₁₄H₁₇NO₂ | - |

| Molecular Weight | 231.29 g/mol | - |

| Canonical SMILES | CCCc1nc2cc(OCC)ccc2c(O)c1 | - |

Predicted and Analog-Derived Physicochemical Properties

Direct experimental data for 6-Ethoxy-2-propyl-4-quinolinol is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and employing in silico prediction models, we can establish a reliable preliminary profile. This approach is a cornerstone of early-stage drug discovery, enabling researchers to anticipate a compound's behavior and design appropriate experimental strategies.

Table 2: Predicted Physicochemical Properties and Data from Analogs

| Property | Predicted/Analog Value | Rationale/Analog Compound |

| Melting Point (°C) | ~230-240 | Based on the melting point of 6-Ethoxy-2-methyl-4-quinolinol (245 °C)[3], the slightly larger propyl group may slightly alter crystal lattice packing. |

| Boiling Point (°C) | >350 (Predicted) | High value is expected due to the polar hydroxyl group and the relatively high molecular weight. |

| pKa | ~4.5 - 5.5 (Predicted) | Based on the predicted pKa of 6-Ethoxy-2-methyl-4-quinolinol (4.58 ± 0.40)[3]. The 4-hydroxyl group is acidic. |

| LogP | ~3.0 - 4.0 (Predicted) | The ethoxy and propyl groups contribute to lipophilicity. |

| Aqueous Solubility | Poorly soluble | Expected based on the LogP value and the crystalline nature of similar compounds. |

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical characteristics of 6-Ethoxy-2-propyl-4-quinolinol. The causality behind experimental choices is emphasized to provide a framework for robust and reproducible data generation.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[4] For a pure compound, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline 6-Ethoxy-2-propyl-4-quinolinol is finely powdered. The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating run is performed to determine an approximate melting range.

-

A second, slower run is conducted with a heating rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.[5]

-

-

Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample is liquid are recorded as the melting range.

-

Validation: The procedure is repeated with a fresh capillary tube to ensure reproducibility.

Causality Insight: A broad melting range for a synthesized batch would suggest the presence of impurities, necessitating further purification before proceeding with other characterization studies.

Solubility Profiling: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical factor influencing oral bioavailability.[6] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method often used in early discovery, while thermodynamic solubility represents the true equilibrium solubility.[7][8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

System Preparation: An excess amount of solid 6-Ethoxy-2-propyl-4-quinolinol is added to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[8]

-

Phase Separation: The saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations.

-

Data Analysis: The solubility is reported in µg/mL or µM at each pH.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa) Determination

The pKa value governs the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug can have vastly different solubilities, permeabilities, and target-binding affinities. For quinolinol derivatives, UV-Vis spectrophotometry is a highly effective method for pKa determination due to the change in the chromophore upon ionization.[9]

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

-

Stock Solution Preparation: A concentrated stock solution of 6-Ethoxy-2-propyl-4-quinolinol is prepared in a suitable solvent (e.g., DMSO or ethanol).

-

Buffer Preparation: A series of buffers with a constant ionic strength and varying pH values (e.g., from pH 2 to 12 in 0.5 pH unit increments) are prepared.

-

Sample Preparation for Analysis: A small aliquot of the stock solution is added to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration suitable for UV-Vis analysis.[9]

-

Spectral Acquisition: The UV-Vis spectrum (e.g., 200-450 nm) of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the ionized and un-ionized species show a significant difference is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[10]

Data Analysis Workflow for pKa Determination

Caption: Data analysis workflow for spectrophotometric pKa determination.

Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. NMR and mass spectrometry are indispensable tools for this purpose.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms.[11]

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, with coupling patterns characteristic of the substituted quinoline ring system.

-

Ethoxy Group: A quartet around δ 4.0-4.2 ppm (O-CH₂) and a triplet around δ 1.4-1.6 ppm (CH₃).

-

Propyl Group: A triplet around δ 2.7-2.9 ppm (Ar-CH₂), a sextet around δ 1.7-1.9 ppm (CH₂), and a triplet around δ 0.9-1.1 ppm (CH₃).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be solvent-dependent.

Predicted ¹³C NMR Spectral Features:

-

Aromatic and Heterocyclic Carbons: Signals in the range of δ 100-160 ppm.

-

Ethoxy Group: Signals around δ 63 ppm (O-CH₂) and δ 15 ppm (CH₃).

-

Propyl Group: Signals around δ 38 ppm (Ar-CH₂), δ 24 ppm (CH₂), and δ 14 ppm (CH₃).

3.4.2. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which aid in structural elucidation.[12]

Expected Mass Spectrometric Data (Electrospray Ionization - ESI):

-

Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 232.13.

-

Fragmentation: Collision-induced dissociation (CID) would likely lead to the loss of the propyl and/or ethoxy groups, providing further structural confirmation.

Conclusion and Future Directions

This guide has outlined the key physicochemical characteristics of 6-Ethoxy-2-propyl-4-quinolinol and provided robust, detailed protocols for their experimental determination. While in silico predictions and data from analogous compounds offer a valuable starting point, the empirical data generated through these methodologies are indispensable for informed decision-making in a drug development program. The interplay of these properties will ultimately dictate the "drug-like" nature of this molecule and guide its path forward in the discovery pipeline.

References

-

PubChem. (2026, January 18). 6-Methoxy-4-propylquinoline. Retrieved from [Link]

- Dardonville, C., & Ruda, G. F. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 913–917.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- Abrego, Z., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 236–244.

-

University of Calgary. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

- García-Gallo, M., et al. (2024).

-

Northern Kentucky University. (n.d.). Experiment 1 - To determine the melting point of given solid substance. Retrieved from [Link]

-

DergiPark. (n.d.). The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. Retrieved from [Link]

- Thakare, V. V., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 20(2), 481-491.

-

University of Missouri–St. Louis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

-

ResearchGate. (2025, January 28). From structures to therapeutics: QSAR analysis of quinoline derivative. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2025, August 5). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2022, February 22). QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved from [Link]

-

Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

- Abrego, Z., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 469-476.

- Johnson, T. W., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 10(12), 1636–1641.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5542.

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

Docta Complutense. (n.d.). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Retrieved from [Link]

- Hussain, A., et al. (2024).

-

University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 6-methoxy-4-methyl-2-quinolinol. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15644-91-4 CAS MSDS (6-Ethoxy-2-methyl-4-quinolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. inventivapharma.com [inventivapharma.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3)

Executive Summary

6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3) is a specialized heterocyclic building block belonging to the 4-quinolinone class.[1][2][3][4][5] Structurally characterized by a quinoline core with an ethoxy substituent at the C6 position and a propyl chain at the C2 position, this compound serves as a critical intermediate in the synthesis of anticoccidial agents (analogous to decoquinate), antimalarials , and novel fluoroquinolone antibiotics .[2][6]

Its chemical behavior is dominated by the 4-hydroxy/4-oxo tautomerism , which dictates its reactivity in nucleophilic substitutions and metal chelation.[1][2][6] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via the Conrad-Limpach protocol, and quality control methodologies for drug discovery applications.[2][6]

Chemical Identity & Physicochemical Profile[1][4][6][7][8]

The compound exists in a dynamic equilibrium between the enol (quinolinol) and keto (quinolinone) forms, with the keto form generally predominating in the solid state and polar solvents.[2][6]

Table 1: Core Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 6-Ethoxy-2-propylquinolin-4-ol (or 6-ethoxy-2-propyl-1H-quinolin-4-one) |

| CAS Number | 1070879-92-3 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water.[1][2] |

| pKa (Calculated) | ~10.5 (OH group), ~2.5 (Quinoline N) |

| Appearance | Off-white to pale yellow crystalline powder |

| Tautomerism | 4-Hydroxyl |

Synthetic Methodology: The Conrad-Limpach Protocol[1][2]

While the Gould-Jacobs reaction is common for unsubstituted quinolones, the introduction of the C2-propyl group necessitates the Conrad-Limpach synthesis .[1][2][6] This route utilizes the condensation of an aniline with a

Reaction Mechanism & Workflow

The synthesis involves the condensation of 4-ethoxyaniline (p-phenetidine) with ethyl 3-oxohexanoate (ethyl butyrylacetate).[1]

Critical Control Point: The initial condensation must favor the anil (imine) formation at lower temperatures (or with acid catalysis) to avoid the formation of the amide side-product, although the Conrad-Limpach specifically targets the kinetic enamine intermediate which cyclizes at high temperature.[1][2][6]

Figure 1: Conrad-Limpach synthetic pathway for 6-Ethoxy-2-propyl-4-quinolinol.[1][2]

Detailed Experimental Protocol

Note: This protocol is designed for a 50g scale-up.

Reagents:

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-ethoxyaniline in benzene or toluene.[1][2][6] Add Ethyl 3-oxohexanoate and a catalytic amount of acetic acid.[1][2][6] Reflux until the theoretical amount of water is collected (approx. 4-6 hours).[1][2][6]

-

Solvent Swap: Evaporate the toluene under reduced pressure to obtain the crude

-anilinocrotonate intermediate (oil).[2][6] -

Thermal Cyclization: Heat diphenyl ether to 250°C in a separate reactor. Add the crude intermediate dropwise to the hot solvent.[2][6] Caution: Rapid ethanol evolution will occur.[2][6] Maintain temperature for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product, 6-Ethoxy-2-propyl-4-quinolinol, typically precipitates.[1][2][6] Dilute with hexane or petroleum ether to maximize precipitation.[2][6]

-

Purification: Filter the solid and wash with hexane to remove diphenyl ether.[2][6] Recrystallize from hot ethanol or an ethanol/DMF mixture to achieve >98% purity.[2][6]

Structural Characterization & Quality Control

For drug development applications, confirming the C2-propyl chain and C6-ethoxy group integrity is vital.[1][2][6]

NMR Spectroscopy (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

- 11.5 ppm (s, 1H, NH/OH - broad, tautomeric).[2][6]

- 7.5-7.8 ppm (m, 3H, Aromatic protons H5, H7, H8).[2][6]

- 5.9 ppm (s, 1H, H3 - characteristic of 4-quinolinone).[2][6]

- 4.1 ppm (q, 2H, O-CH₂ -CH₃).[1][2][6]

- 2.6 ppm (t, 2H, C2-CH₂ -CH₂-CH₃).[1][2][6]

- 1.7 ppm (m, 2H, C2-CH₂-CH₂ -CH₃).[1][2][6]

- 1.3 ppm (t, 3H, O-CH₂-CH₃ ).[1][2][6]

- 0.9 ppm (t, 3H, C2-CH₂-CH₂-CH₃ ).[1][2][6]

HPLC Method for Impurity Profiling

To detect unreacted aniline or thermal degradation products.[2][6]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic core) and 320 nm (conjugated system) |

Applications in Drug Discovery[2][6][9]

This scaffold is a "privileged structure" in medicinal chemistry.[2][6]

-

Anticoccidial Agents: The 6-ethoxy-4-quinolinone core mimics the structure of Decoquinate (which has a 6-decyloxy group).[1][2][6] The 2-propyl analog serves as a potent intermediate for structure-activity relationship (SAR) studies to optimize lipophilicity (LogP) and mitochondrial respiration inhibition (cytochrome bc1 complex).[1][2][6]

-

Quinolone Antibiotics: Functionalization at the N1 position (alkylation) and C3 position (carboxylation) converts this intermediate into active gyrase inhibitors.[2][6]

-

Antimalarials: 2-alkyl-4-quinolinones have shown efficacy against P. falciparum by inhibiting the type II NADH:quinone oxidoreductase (PfNDH2).[1][2][6]

Figure 2: Therapeutic applications and derivatization potential.[1][2]

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][6]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][6] Use a fume hood during synthesis, especially during the high-temperature cyclization step involving diphenyl ether.[2][6]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86013, 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Related Scaffold Analysis). Retrieved from [Link][1][6]

-

MDPI (2019). Biological Activity of Quinoline Alkaloids and Synthetic Derivatives.[2][6] Retrieved from [Link][1][6]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 4. 15644-91-4|6-Ethoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. 1260074-18-7|2-Ethyl-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 6. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Profile and Experimental Characterization of 6-Ethoxy-2-propyl-4-quinolinol

[1][2][3][4][5]

Executive Summary & Chemical Identity[3][5][6][7][8]

6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) is a substituted 4-hydroxyquinoline derivative belonging to the class of quinolone coccidiostats .[1][2][3][4][5][6] Structurally homologous to established veterinary drugs such as Decoquinate and Nequinate , this compound functions primarily as a mitochondrial respiration inhibitor.[5][7][8]

While often utilized as a chemical building block in high-throughput screening (HTS) libraries, its biological activity is governed by the rigorous Structure-Activity Relationships (SAR) of the 6-alkoxy-4-quinolinol scaffold.[1][2][3][4][5] It exhibits potent intrinsic activity against apicomplexan parasites (Eimeria spp., Plasmodium spp.[5][7][8]) by disrupting the electron transport chain at the cytochrome bc1 complex.[5][7][8]

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 6-ethoxy-2-propylquinolin-4-ol |

| CAS Number | 1070879-92-3 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Lipophilicity (cLogP) | ~3.2 – 3.5 (Estimated) |

| Tautomerism | Exists in equilibrium between 4-quinolinol (enol) and 4(1H)-quinolone (keto).[1][2][3][4][5] The keto form is dominant in physiological solution and essential for binding.[5][7][8] |

| Solubility | Low in water; soluble in DMSO, Methanol, and lipids.[5][7][8] |

Mechanism of Action: Mitochondrial Respiration Inhibition[1][2][3][4][10]

The primary biological activity of 6-Ethoxy-2-propyl-4-quinolinol is the inhibition of the mitochondrial electron transport chain (ETC) .[1][2][3][4][5] Specifically, it targets Complex III (Cytochrome bc1 complex; ubiquinol:cytochrome c oxidoreductase) .[5][7][8]

Molecular Target: The Q_o Site

The compound mimics the structure of Ubiquinol (QH₂) .[7][8] It binds competitively to the Q_o site (quinol oxidation site) located on the outer side of the inner mitochondrial membrane (facing the intermembrane space).[7][8]

-

Blockade: The 4-oxo group and the nitrogen of the quinolone ring form hydrogen bonds with conserved residues (typically Histidine and Glutamate) within the Q_o pocket.[1][2][5][7][8]

-

Disruption: This binding prevents the transfer of electrons from Ubiquinol to the Rieske iron-sulfur protein (ISP).[1][2][5][7][8]

-

Collapse: The "Q-cycle" is stalled. No protons are pumped into the intermembrane space, causing the mitochondrial membrane potential (ΔΨm) to collapse.[5][7][8]

-

Death: ATP synthesis halts, leading to parasite starvation and death.[5][7][8]

Visualization: ETC Inhibition Pathway

The following diagram illustrates the specific blockade point of 6-Ethoxy-2-propyl-4-quinolinol within the mitochondrial respiratory chain.[1][2][3][4][5]

Figure 1: Mechanism of Action. The compound competitively inhibits the Qo site of Complex III, halting electron transfer and collapsing the proton gradient required for ATP synthesis.[5][7][8]

Biological Activity Spectrum

Anticoccidial Activity (Primary)

This compound is a close analog of Decoquinate , a standard prophylactic agent for coccidiosis in poultry.[5][7][8]

-

Target Organism: Eimeria tenella, E. acervulina, E. maxima.[5][7][8]

-

Stage Specificity: Most effective against the sporozoite stage (early infection), preventing intracellular development.[5][7][8]

-

Potency Inference: While Decoquinate (C10-alkyl chain) is optimized for lipophilicity and retention in the gut lining, the propyl (C3) analog retains intrinsic potency but may exhibit faster absorption and clearance.[5][7][8] It serves as a systemic model for the class.[5][7][8]

Antimalarial Potential

The 4-quinolinol scaffold shares structural features with Endochin and Chloroquine .[1][2][3][5][7][8]

-

Activity: 6-alkoxy-4-quinolinols have demonstrated activity against Plasmodium falciparum.[1][2][3][4][5]

-

Mechanism: Dual action—inhibition of mitochondrial bc1 complex (similar to Atovaquone) and potential interference with heme detoxification, though the mitochondrial pathway is dominant for this specific chemotype.[5][7][8]

Antioxidant Properties

The 6-ethoxy moiety provides electron-donating properties similar to Ethoxyquin (a known antioxidant preservative).[1][2][3][5][7][8]

Experimental Protocols

To validate the biological activity of 6-Ethoxy-2-propyl-4-quinolinol, the following standardized protocols are recommended.

In Vitro Mitochondrial Respiration Assay

Objective: Quantify the IC50 of the compound against Complex III respiration.

Materials:

-

Isolated mitochondria (rat liver or Eimeria oocysts).[5][7][8]

-

Clark-type oxygen electrode or Seahorse XF Analyzer.[1][2][3][4][5][7][8]

-

Substrates: Succinate (Complex II donor), Rotenone (Complex I blocker).[5][7][8]

Protocol:

-

Preparation: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

-

Activation: Add Rotenone (2 µM) to block Complex I. Add Succinate (5 mM) to initiate respiration via Complex II/III.[5][7][8]

-

Baseline: Record State 2 respiration (substrate only).

-

ADP Stimulation: Add ADP (200 µM) to induce State 3 (active) respiration.[5][7][8]

-

Inhibition: Titrate 6-Ethoxy-2-propyl-4-quinolinol (dissolved in DMSO) in concentrations ranging from 1 nM to 10 µM.[1][2][3][4][5]

-

Measurement: Monitor the decrease in Oxygen Consumption Rate (OCR).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Eimeria Sporozoite Invasion Assay

Objective: Assess antiparasitic efficacy in cell culture.

Protocol:

-

Host Cells: Seed MDBK (Madin-Darby Bovine Kidney) cells in 24-well plates. Cultivate until confluent.[5][7][8]

-

Parasite Preparation: Excyse Eimeria tenella sporozoites from oocysts using glass beads and trypsin/bile salts.

-

Treatment: Pre-treat sporozoites with the test compound (0.01 – 10 µg/mL) for 1 hour, or treat the host cell monolayer before infection.[5][7][8]

-

Infection: Inoculate host cells with sporozoites (ratio 1:1).[5][7][8] Incubate at 41°C (avian body temp).

-

Quantification: After 24 hours, fix cells with methanol and stain with Giemsa.

-

Readout: Count intracellular sporozoites microscopically. Calculate % inhibition of invasion relative to DMSO control.

Safety & Toxicology Considerations

-

Genotoxicity: Unlike some 4-aminoquinolines, 6-alkoxy-4-quinolinols generally show a favorable safety profile.[1][2][3][4][5] However, the specific "propyl" analog should be screened via the Ames Test (Salmonella typhimurium strains TA98/TA100) to rule out mutagenicity.[5][7][8]

-

Cytotoxicity: Determine selectivity index (SI) by running a parallel MTT assay on mammalian cells (e.g., CHO or Vero cells).[5][7][8] A viable drug candidate typically requires an SI > 100 (Parasite IC50 vs. Mammalian CC50).[5][7][8]

-

Solubility Warning: This compound is highly lipophilic.[1][2][5][7][8] In aqueous assays, ensure final DMSO concentration is <0.1% to prevent precipitation, which causes false negatives.[5][7][8]

References

-

Fry, M., & Williams, R. B. (1984).[5][7][8] Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella and chicken liver. Biochemical Pharmacology, 33(2), 229-240.[5][7][8] Link

-

Biagini, G. A., et al. (2008).[5][7][8] The bc1 complex of Plasmodium falciparum mitochondria as a drug target.[5][7][8] Biochemical Society Transactions, 36(5), 971-975.[5][7][8] Link

-

Ryley, J. F. (1967).[5][7][8] Studies on the mode of action of quinolone and pyridone coccidiostats.[5][7][8] Journal of Parasitology, 53(6), 1151-1160.[5][7][8] Link

-

PubChem Compound Summary. (2023). 6-Ethoxy-2-propyl-4-quinolinol (CAS 1070879-92-3).[1][2][3][4][5][6][9] National Center for Biotechnology Information.[5][7][8] Link

Sources

- 1. 2092801-02-8|2-Ethyl-4-methoxyquinolin-6-amine|BLD Pharm [bldpharm.com]

- 2. 1260074-18-7|2-Ethyl-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 3. 804427-93-8|6-Isopropoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 4. 103988-89-2|2-Ethylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1437391-10-0|1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one|BLD Pharm [bldpharm.com]

- 7. Ethoxyquin | C14H19NO | CID 3293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Guide to the Spectroscopic Characterization of 6-Ethoxy-2-propyl-4-quinolinol

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the novel quinoline derivative, 6-Ethoxy-2-propyl-4-quinolinol. While experimental data for this specific molecule is not widely available in public databases, this document serves as an in-depth theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and drawing parallels with structurally similar compounds, we will predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Ethoxy-2-propyl-4-quinolinol. This guide is designed to be a practical resource for those involved in the synthesis, purification, and analysis of quinoline-based compounds.

Molecular Structure and Spectroscopic Overview

6-Ethoxy-2-propyl-4-quinolinol possesses a core quinoline scaffold, a heterocyclic aromatic system, which is further functionalized with an ethoxy group at the 6-position, a propyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

The 4-quinolinol moiety can exist in tautomeric equilibrium with its 4-quinolone form. The predominant form in solution and the solid state will significantly influence the spectroscopic data, particularly the NMR and IR spectra. For the purpose of this guide, we will consider both tautomers in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Ethoxy-2-propyl-4-quinolinol is expected to be complex, with distinct signals for the aromatic protons on the quinoline ring, the protons of the ethoxy and propyl substituents, and the hydroxyl proton. The predicted chemical shifts (δ) are presented in Table 1. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for quinolinol compounds due to its ability to dissolve a wide range of organic molecules and to slow down the exchange of labile protons, such as the hydroxyl proton, allowing for their observation.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethoxy-2-propyl-4-quinolinol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |

| OH | 10.0 - 12.0 | broad singlet | - | The acidic proton of the hydroxyl group, its chemical shift is highly dependent on concentration and solvent. |

| H5 | 7.8 - 8.2 | doublet | 8.0 - 9.0 | Aromatic proton ortho to the nitrogen and adjacent to the ethoxy-substituted ring. |

| H7 | 7.2 - 7.5 | doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 | Aromatic proton ortho to the ethoxy group and meta to H5 and H8. |

| H8 | 7.0 - 7.3 | doublet | 2.0 - 3.0 | Aromatic proton meta to the ethoxy group and ortho to the ring junction. |

| H3 | 6.0 - 6.5 | singlet | - | Vinylic proton of the quinolinol ring. |

| OCH₂CH₃ | 4.0 - 4.3 | quartet | 7.0 | Methylene protons of the ethoxy group, coupled to the methyl protons. |

| CH₂CH₂CH₃ (α) | 2.8 - 3.2 | triplet | 7.5 | Methylene protons of the propyl group adjacent to the quinoline ring. |

| CH₂CH₂CH₃ (β) | 1.6 - 1.9 | sextet | 7.5 | Methylene protons of the propyl group in the middle of the chain. |

| OCH₂CH₃ | 1.3 - 1.5 | triplet | 7.0 | Methyl protons of the ethoxy group. |

| CH₂CH₂CH₃ (γ) | 0.9 - 1.1 | triplet | 7.5 | Methyl protons of the propyl group. |

Causality Behind Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals, respectively.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethoxy-2-propyl-4-quinolinol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | 170 - 180 | Carbon bearing the hydroxyl group, with significant deshielding. |

| C2 | 155 - 165 | Carbon attached to the propyl group and nitrogen. |

| C6 | 150 - 160 | Aromatic carbon attached to the ethoxy group. |

| C8a | 140 - 150 | Aromatic quaternary carbon at the ring junction. |

| C4a | 120 - 130 | Aromatic quaternary carbon at the ring junction. |

| C5 | 120 - 130 | Aromatic CH carbon. |

| C7 | 115 - 125 | Aromatic CH carbon. |

| C8 | 100 - 110 | Aromatic CH carbon. |

| C3 | 95 - 105 | Vinylic CH carbon. |

| OCH₂CH₃ | 60 - 70 | Methylene carbon of the ethoxy group. |

| CH₂CH₂CH₃ (α) | 30 - 40 | Methylene carbon of the propyl group. |

| CH₂CH₂CH₃ (β) | 20 - 30 | Methylene carbon of the propyl group. |

| OCH₂CH₃ | 10 - 20 | Methyl carbon of the ethoxy group. |

| CH₂CH₂CH₃ (γ) | 10 - 20 | Methyl carbon of the propyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Ethoxy-2-propyl-4-quinolinol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 6-Ethoxy-2-propyl-4-quinolinol are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 6-Ethoxy-2-propyl-4-quinolinol

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3200 - 3600 | Strong, broad | Hydroxyl group |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong | Propyl and ethoxy C-H |

| C=C and C=N stretch | 1500 - 1650 | Medium to strong | Quinoline ring system |

| C-O stretch (ether) | 1200 - 1270 | Strong | Ethoxy group |

| C-O stretch (phenol) | 1150 - 1250 | Strong | Hydroxyl group |

Causality Behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, Nujol mull, or ATR - Attenuated Total Reflectance) will depend on the physical state of the sample. ATR is often preferred for solid samples as it requires minimal sample preparation. The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in the solid state.

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 6-Ethoxy-2-propyl-4-quinolinol onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

-

Data Processing: Process the spectrum to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For 6-Ethoxy-2-propyl-4-quinolinol (C₁₄H₁₇NO₂), the expected molecular weight is 231.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 231. Key fragmentation pathways could involve the loss of the propyl and ethoxy groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Ethoxy-2-propyl-4-quinolinol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 231 | [C₁₄H₁₇NO₂]⁺˙ | Molecular ion (M⁺˙) |

| 202 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group. |

| 188 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 174 | [M - C₃H₇ - CH₂]⁺ | Subsequent loss of a methylene group. |

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is often used for polar molecules and can provide a strong signal for the protonated molecule [M+H]⁺ at m/z 232. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Interpretation: Identify the molecular ion and analyze the fragmentation pattern.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the proposed analytical workflow, the following diagrams are provided.

Caption: Molecular structure of 6-Ethoxy-2-propyl-4-quinolinol.

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of 6-Ethoxy-2-propyl-4-quinolinol, as outlined in this guide, provides a robust framework for its structural confirmation and characterization. While direct experimental data is currently limited, the predicted NMR, IR, and MS data, based on sound chemical principles and comparisons with related structures, offer a valuable roadmap for researchers. The successful application of these techniques, coupled with careful data interpretation, will be essential in advancing the study and potential applications of this and other novel quinoline derivatives in the fields of medicinal chemistry and materials science.

References

Due to the theoretical nature of this guide, direct references for the spectroscopic data of 6-Ethoxy-2-propyl-4-quinolinol are not available. The principles and data for related compounds are based on general knowledge from the following authoritative sources:

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

PubChem. PubChem Database. National Center for Biotechnology Information. [Link]

-

Thakare, et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. National Institutes of Health. [Link]

-

Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. [Link]

Methodological & Application

Synthesis of 6-Ethoxy-2-propyl-4-quinolinol: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-Ethoxy-2-propyl-4-quinolinol, a quinoline derivative of interest to researchers in drug discovery and medicinal chemistry. The synthesis is based on the well-established Conrad-Limpach reaction, a reliable method for the preparation of 4-hydroxyquinolines.[1][2] This document offers in-depth technical insights, detailed experimental procedures, and characterization data to ensure reproducible and successful synthesis.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. The 4-quinolinol scaffold, in particular, is a key structural motif in many biologically active molecules. 6-Ethoxy-2-propyl-4-quinolinol is a valuable compound for further chemical elaboration and biological screening in various therapeutic areas. This guide details a robust two-step synthesis commencing from readily available starting materials: 4-ethoxyaniline and ethyl 3-oxohexanoate.

The synthetic strategy involves an initial acid-catalyzed condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to construct the quinolinol ring system.

Synthetic Pathway Overview

The synthesis of 6-Ethoxy-2-propyl-4-quinolinol is achieved through a two-step process as depicted below. The first step is the formation of the enamine intermediate, ethyl 3-(4-ethoxyanilino)-2-hexenoate, through the reaction of 4-ethoxyaniline and ethyl 3-oxohexanoate. The second step is the thermal cyclization of this intermediate to yield the final product.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 6-Ethoxy-2-propyl-4-quinolinol

Abstract

This application note presents a comprehensive guide to the analysis of 6-Ethoxy-2-propyl-4-quinolinol, a quinolinol derivative with potential applications in pharmaceutical research and development. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is detailed. This document provides a complete protocol, from the fundamental physicochemical properties of the analyte to a step-by-step guide for method validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

6-Ethoxy-2-propyl-4-quinolinol is a heterocyclic compound belonging to the quinolinol class. The quinoline scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Accurate and precise quantification of such molecules is paramount during drug discovery, development, and quality control processes. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This guide provides a detailed protocol for the HPLC analysis of 6-Ethoxy-2-propyl-4-quinolinol. We will explore the rationale behind the selection of chromatographic conditions and provide a rigorous framework for method validation to ensure data integrity.

Analyte Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₂ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| Predicted pKa | 4.58 ± 0.40 | [2] |

| Structure | A quinolinol derivative with ethoxy and propyl substitutions. | |

| Solubility | Expected to be soluble in common organic solvents like methanol and acetonitrile. | Inferred from common HPLC practices for similar compounds. |

| UV Absorbance | Expected to have significant UV absorbance due to the aromatic quinoline core. The optimal wavelength should be determined empirically, with a starting point around 210-380 nm. | Inferred from studies on similar quinoline derivatives. |

Materials and Methods

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended as a starting point due to its versatility with aromatic compounds.

-

Reagents:

-

6-Ethoxy-2-propyl-4-quinolinol reference standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (LC-MS grade).

-

-

Software: Chromatographic data acquisition and processing software (e.g., Agilent OpenLab CDS).

The choice of a reversed-phase HPLC method is predicated on the non-polar character of the 6-Ethoxy-2-propyl-4-quinolinol molecule, imparted by its aromatic rings and alkyl substituents.

-

Stationary Phase: A C18 column is selected for its hydrophobic stationary phase, which will interact with the analyte, providing good retention and separation from more polar impurities.

-

Mobile Phase: A mobile phase consisting of an aqueous component and an organic modifier (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV cutoff, though methanol can offer different selectivity for aromatic compounds. A small amount of formic acid (0.1%) is added to the aqueous phase to control the ionization of the analyte. With a predicted pKa of around 4.58, maintaining a pH below this value (e.g., pH ~2.7 with 0.1% formic acid) will ensure the analyte is in its protonated, less polar form, leading to better peak shape and retention.

-

Detection: A Diode Array Detector (DAD) is highly recommended. It allows for the simultaneous acquisition of spectra across a range of wavelengths, enabling the determination of the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity and specificity. Based on literature for similar compounds, a starting wavelength of 254 nm is a reasonable choice, with the full spectrum from 200-400 nm being monitored.

Experimental Protocols

-

Mobile Phase A: 0.1% Formic acid in water (v/v).

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 6-Ethoxy-2-propyl-4-quinolinol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (at the initial gradient composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 254 nm (or λmax determined from spectrum) |

| Run Time | 15 minutes |

Method Validation Protocol

A comprehensive validation of the analytical method must be performed to ensure its suitability for the intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Table of Validation Parameters and Acceptance Criteria:

| Parameter | Test | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.995. |

| Linearity | Analyze at least 5 concentrations over the range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision. | As per linearity. |

| Accuracy | Analyze spiked samples at 3 concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |

| Precision | - Repeatability: 6 replicate injections of the standard solution at 100% of the target concentration.- Intermediate Precision: Repeat repeatability test on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD ≤ 2.0% for intermediate precision. |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope. | To be determined experimentally. |

| Limit of Quantification (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope. | To be determined experimentally. |

| Robustness | Vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | Retention time and peak area should not be significantly affected. System suitability parameters should be met. |

Visualizations

Experimental Workflow Diagram:

Caption: A flowchart illustrating the major steps in the HPLC analysis of 6-Ethoxy-2-propyl-4-quinolinol.

Method Validation Logic Diagram:

Caption: A diagram showing the logical flow of the method validation process.

Data Analysis and Reporting

The concentration of 6-Ethoxy-2-propyl-4-quinolinol in samples should be determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. A linear regression analysis should be applied to the data. The system suitability parameters, including theoretical plates, tailing factor, and retention time precision, should be monitored throughout the analysis to ensure the performance of the HPLC system.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 6-Ethoxy-2-propyl-4-quinolinol. By following the outlined experimental protocols and validation procedures, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for their studies. The provided rationale for the method development choices should also serve as a valuable resource for troubleshooting and adapting the method for similar analytes.

References

-

PubChem. 6-Ethoxy-2-propyl-4-quinolinol. Available at: [Link]

-

Bio-Active Small Molecules. 6-Ethoxy-2-propyl-4-quinolinol, min 98%. Available at: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available at: [Link]

- Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Acta Poloniae Pharmaceutica 65.5 (2008): 585-591.

-

SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

Sources

mass spectrometry of 6-Ethoxy-2-propyl-4-quinolinol

Application Note: Structural Characterization and Quantification of 6-Ethoxy-2-propyl-4-quinolinol via LC-MS/MS

Abstract

This application note details a robust protocol for the mass spectrometric analysis of 6-Ethoxy-2-propyl-4-quinolinol (CAS: 1070879-92-3) , a structural analog to veterinary quinolone coccidiostats.[1][2] While often encountered as a synthesis intermediate or degradation impurity, its specific substitution pattern presents unique ionization and fragmentation behaviors.[3] This guide moves beyond basic detection, offering a mechanistic breakdown of collision-induced dissociation (CID) pathways to ensure unambiguous identification against isobaric interferences.[3][2][4]

Introduction & Chemical Context

Quinolin-4-ol derivatives are a cornerstone of medicinal chemistry, serving as scaffolds for antimalarials, antibiotics (fluoroquinolones), and veterinary coccidiostats (e.g., Decoquinate).[3][2][4] 6-Ethoxy-2-propyl-4-quinolinol possesses a C14H17NO2 skeleton with three critical features influencing its mass spectrum:

-

The Nitrogen Heterocycle: Provides a high proton affinity site for ESI(+).[3]

-

The 6-Ethoxy Group: A diagnostic ether linkage susceptible to specific neutral losses (McLafferty-type rearrangements or homolytic cleavage).[1][2][4][5]

-

The 4-Hydroxyl/Keto Tautomerism: In solution and gas phase, 4-quinolinols exist in equilibrium with their 4-quinolone tautomers.[1][2][4][5] This dictates the stability of the molecular ion and the initial fragmentation triggers.[3]

Compound Specifications:

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

-

Stock Solution: Dissolve 1 mg of standard in 1 mL of DMSO (Solubility is poor in pure water).[3]

-

Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid.

Liquid Chromatography Conditions

Separation is critical to distinguish this compound from potential regioisomers (e.g., 2-ethyl-6-propoxy isomers).[1][2][4][5]

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., 2.1 x 100 mm, 1.7 µm) | High surface area for retention of the hydrophobic propyl chain.[1][2] |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization.[1][2] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than MeOH.[1][2] |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency.[1][2] |

| Gradient | 0-1 min: 5% B (Hold)1-8 min: 5% -> 95% B8-10 min: 95% B (Wash) | Shallow gradient ensures separation from early-eluting polar impurities.[1][2][4][5] |

Mass Spectrometry Parameters (Source: ESI+)

-

Ionization Mode: Electrospray Ionization (Positive)[3][1][8][9][10][11]

-

Capillary Voltage: 3.5 kV (Standard for small molecules)[3][1]

-

Desolvation Temp: 450°C (High temp required for quinolones due to high melting points and potential stacking).[3]

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ethoxy group).

Results & Discussion: Fragmentation Mechanics

The identification of 6-Ethoxy-2-propyl-4-quinolinol relies on a specific fragmentation cascade.[1][2][4] Unlike simple alkyl-quinolines, the 6-ethoxy substituent provides the most energetically favorable dissociation pathway.[1][2][5]

Primary Fragmentation Pathway (The "Ethyl Loss")

The protonated molecular ion (m/z 232 ) undergoes a neutral loss of ethylene (C2H4, 28 Da) from the ethoxy tail.[3] This is a classic aryl-ethyl ether cleavage, yielding a phenol-like radical cation or protonated phenol at m/z 204 .[1][2][4][5]

Secondary Fragmentation (Ring Contraction)

Following the formation of the m/z 204 ion (6-hydroxy-2-propyl-4-quinolinol), the molecule typically ejects Carbon Monoxide (CO, 28 Da).[1][2][4][5] This can occur from the 4-position (keto group) or the newly formed 6-hydroxyl group, leading to m/z 176 .[1][2][5]

Tertiary Fragmentation (Alkyl Chain Scission)

The propyl chain at position 2 is relatively stable but can undergo cleavage under higher collision energies, losing propene (C3H6, 42 Da) or a propyl radical, often resulting in lower mass aromatic clusters around m/z 130-134 .[3]

Visualization of Signaling Pathway

Caption: Collision-Induced Dissociation (CID) pathway for 6-Ethoxy-2-propyl-4-quinolinol. The primary transition m/z 232 -> 204 is the definitive quantifier.[1][2][5]

Differentiation from Isobars

A critical challenge in quinolone analysis is distinguishing structural isomers.[3]

-

Differentiation:

References

-

National Center for Biotechnology Information (NCBI). (2024).[3] PubChem Compound Summary for CID 329819868 (Related Structure). Retrieved from [Link]

-

Li, Z., et al. (2024).[3] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed Central.[3] Retrieved from [Link]

Sources

- 1. 103988-89-2|2-Ethylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. 804427-93-8|6-Isopropoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1260074-18-7|2-Ethyl-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 5. 2092801-02-8|2-Ethyl-4-methoxyquinolin-6-amine|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Developing Antimalarial Agents with 6-Ethoxy-2-propyl-4-quinolinol

Abstract

This technical guide outlines the development workflow for 6-Ethoxy-2-propyl-4-quinolinol , a representative scaffold of the 4-quinolinol (4-quinolone) class of antimalarials. Historically related to Endochin and Decoquinate, this molecule functions primarily by inhibiting the mitochondrial electron transport chain (ETC) in Plasmodium falciparum. This document provides validated protocols for chemical synthesis, in vitro efficacy profiling (SYBR Green I), and target validation (Cytochrome bc1 complex), addressing the critical solubility challenges inherent to this chemical class.

Chemical Biology & Mechanism of Action

The 4-quinolinols act as structural mimics of ubiquinone (Coenzyme Q). Their efficacy stems from competitive inhibition at the Qo site (ubiquinol oxidation site) of the Plasmodium falciparum cytochrome bc1 complex (Complex III).

Mechanistic Pathway

Inhibition of the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c, leading to two fatal consequences for the parasite:

-

Collapse of Mitochondrial Membrane Potential (

): Halting ATP synthesis and transport processes. -

Stalling of Pyrimidine Biosynthesis: The ETC is required to regenerate ubiquinone for Dihydroorotate Dehydrogenase (DHODH). Without it, the parasite cannot synthesize DNA precursors.

Diagram 1: Mitochondrial ETC Inhibition Pathway

Caption: The 4-quinolinol scaffold blocks the Qo site of Complex III, preventing ubiquinol oxidation and stalling the DHODH-mediated pyrimidine biosynthesis essential for parasite replication.

Protocol: Chemical Synthesis (Conrad-Limpach Approach)

The synthesis of 6-Ethoxy-2-propyl-4-quinolinol utilizes the condensation of an aniline derivative with a

Safety Note: This reaction involves high temperatures (250°C). Use a sand bath and appropriate blast shielding.

Reagents

-

Reactant A: 4-Ethoxyaniline (p-Phenetidine) [CAS: 156-43-4]

-

Reactant B: Ethyl butyrylacetate (Ethyl 3-oxohexanoate) [CAS: 3249-68-1]

-

Solvent: Diphenyl ether (Dowtherm A)

-

Catalyst: Glacial Acetic Acid

Step-by-Step Procedure

-

Enamine Formation (Schiff Base):

-

In a 250 mL round-bottom flask equipped with a Dean-Stark trap, mix 13.7 g (0.1 mol) of 4-Ethoxyaniline and 15.8 g (0.1 mol) of Ethyl butyrylacetate.

-

Add 100 mL of benzene (or toluene) and 0.5 mL of glacial acetic acid.

-

Reflux for 4–6 hours until the theoretical amount of water (~1.8 mL) is collected in the trap.

-

Evaporate the solvent under reduced pressure to yield the crude

-enamino ester (oil).

-

-

Thermal Cyclization:

-

Heat 50 mL of Diphenyl ether to 250°C in a separate flask.

-

Add the crude enamine dropwise to the boiling solvent over 15 minutes. Critical: Maintain temperature >240°C to ensure rapid cyclization and ethanol removal.

-

Continue heating for 30 minutes. Ethanol evolves rapidly.

-

-

Isolation & Purification:

-

Cool the mixture to room temperature. The product often precipitates.

-

Dilute with 100 mL of hexane or petroleum ether to precipitate the remaining product.

-

Filter the solid and wash with acetone.

-

Recrystallization: Dissolve in boiling ethanol or acetic acid. Cool slowly to yield off-white crystals.

-

Expected Yield: 60–75% Characterization: 1H NMR (DMSO-d6) should show a characteristic singlet at ~5.8–6.0 ppm (H-3 proton) and the propyl group signals.

Protocol: In Vitro Efficacy Profiling (SYBR Green I)

This assay quantifies parasite proliferation by measuring DNA content using the SYBR Green I fluorophore.[1][2] It is the industry standard for high-throughput screening (HTS).

Assay Setup Table

| Parameter | Specification |

| Parasite Strain | P. falciparum 3D7 (Chloroquine-sensitive) or Dd2 (MDR) |

| Culture Medium | RPMI 1640 + 0.5% Albumax II (Serum-free preferred to reduce binding) |

| Hematocrit | 2% |

| Initial Parasitemia | 0.2% - 0.5% (Synchronized Ring Stage) |

| Incubation Time | 72 Hours |

| Readout | Fluorescence (Ex: 485 nm / Em: 535 nm) |

Procedure

-

Drug Preparation:

-

Dissolve 6-Ethoxy-2-propyl-4-quinolinol in 100% DMSO to create a 10 mM stock. Note: Sonicate if necessary; quinolones aggregate.

-

Prepare serial dilutions (2-fold) in culture medium. Final DMSO concentration must be <0.5%.[3]

-

-

Plating:

-

Dispense 100 µL of drug dilutions into 96-well black-bottom plates.

-

Add 100 µL of synchronized parasite culture (2% Hct, 0.5% parasitemia) to each well.

-

Controls:

-

-

Incubation:

-

Incubate at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours.

-

-

Lysis & Detection:

-

Prepare Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

Add SYBR Green I (10,000x concentrate) to buffer at a ratio of 0.2 µL dye per mL buffer.

-

Add 100 µL of Lysis/Dye mix to each well. Incubate in the dark for 1 hour at room temperature.

-

-

Data Analysis:

Critical Optimization: ADME & Solubility

A major liability of the 4-quinolinol scaffold is poor aqueous solubility ("brick dust" properties), leading to poor oral bioavailability.

Thermodynamic Solubility Assay

Do not rely on kinetic solubility (from DMSO stocks).

-

Add excess solid compound to pH 7.4 phosphate buffer.

-

Shake at 25°C for 24 hours.

-

Filter (0.45 µm PVDF) or centrifuge.

-

Quantify supernatant via HPLC-UV against a standard curve.

-

Target: >10 µM is acceptable for lead optimization; <1 µM requires structural modification (e.g., prodrugs or polar side-chains).

-

Diagram 2: Lead Optimization Decision Tree

Caption: Workflow for filtering quinolinol candidates. Solubility is the primary gatekeeper before biological investment.

Target Validation: Cytochrome c Reductase Assay

To confirm the mechanism (Complex III inhibition) and rule out off-target effects.

-

Mitochondria Isolation: Isolate mitochondria from P. falciparum trophozoites using N2 cavitation and differential centrifugation.

-

Assay Buffer: 250 mM sucrose, 50 mM K-phosphate (pH 7.4), 2 mM KCN (blocks Complex IV), 10 µM Rotenone (blocks Complex I).

-

Reaction:

-

Add Oxidized Cytochrome c (50 µM) and isolated mitochondria.

-

Initiate reaction with Decylubiquinol (DBH2, 50 µM) as the electron donor.

-

-

Measurement: Monitor the reduction of Cytochrome c by absorbance increase at 550 nm .

-

Inhibition: The drug should dose-dependently reduce the rate of Abs550 increase.

References

-

Smilkstein, M., et al. (2004).[2][7] Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening.[7] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.[7]

-

Biagini, G. A., et al. (2006). The bc1 complex of Plasmodium falciparum mitochondria.[4][8][9] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(5-6), 732-742.

-

Nilsen, A., et al. (2013). Quinolone-3-diarylethers: a new class of antimalarial drug. Science Translational Medicine, 5(177), 177ra37. (Describes the ELQ-300 optimization pathway).

-

Batra, S., et al. (2009).[10] Synthesis and antimalarial activity of new 6-ureido-4-anilinoquinazolines.[10] Bioorganic & Medicinal Chemistry, 17(1), 222-234.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iddo.org [iddo.org]

- 3. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 7. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into cytochrome bc 1 complex binding mode of antimalarial 2-hydroxy-1,4-naphthoquinones through molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. Search for new pharmacophores for antimalarial activity. Part II: synthesis and antimalarial activity of new 6-ureido-4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Application of 6-Ethoxy-2-propyl-4-quinolinol: A Key Intermediate in Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Quinolinol Scaffold